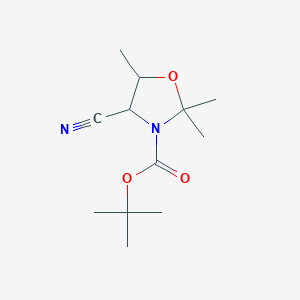

Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

CAS No.: 1334149-56-2

Cat. No.: VC2937694

Molecular Formula: C12H20N2O3

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334149-56-2 |

|---|---|

| Molecular Formula | C12H20N2O3 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H20N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,1-6H3 |

| Standard InChI Key | DFZYOAIWAGMKET-UHFFFAOYSA-N |

| SMILES | CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |

Introduction

Chemical Identity and Physical Properties

Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is identified by the CAS Registry Number 1334149-56-2 . This organic compound contains a 1,3-oxazolidine core structure with multiple functional groups that define its chemical behavior and synthetic utility. The molecular formula is C₁₂H₂₀N₂O₃, corresponding to a molecular weight of 240.30 g/mol . The structure contains several key functional groups: a five-membered oxazolidine ring, a cyano group at the 4-position, three methyl substituents (two at position 2 and one at position 5), and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

The compound's heterocyclic nature, combined with its specific substituent pattern, contributes to its potential usefulness in organic synthesis. The key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1334149-56-2 | |

| Molecular Formula | C₁₂H₂₀N₂O₃ | |

| Molecular Weight | 240.30 g/mol | |

| MDL Number | MFCD19982345 | |

| Standard Purity | 95% |

The significant price difference between package sizes reflects economies of scale in production and the specialized nature of this research chemical. The compound is typically supplied with documentation regarding its identity and purity, which may include analytical data such as NMR spectra, HPLC chromatograms, and mass spectrometry results .

Structural Analysis and Characterization

The structure of tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate features several important structural elements that contribute to its chemical behavior. The five-membered oxazolidine ring contains both oxygen and nitrogen atoms, creating a heterocyclic system with distinct electronic properties.

The 1,3-oxazolidine core structure is characterized by an oxygen atom at position 1 and a nitrogen atom at position 3, connected by a carbon framework. The nitrogen is functionalized with a tert-butyloxycarbonyl group, which is a common protecting group in organic synthesis. The presence of two methyl groups at position 2 (geminal dimethyl) introduces steric constraints and likely influences the conformation of the ring.

The cyano group at position 4 introduces a stereocentar, potentially allowing for stereochemical control in subsequent transformations. Similarly, the methyl group at position 5 creates another stereocenter, resulting in possible diastereomeric forms of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume